molecular formula C22H38N6O7 B12540026 L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine CAS No. 821772-86-5

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine

Cat. No.: B12540026
CAS No.: 821772-86-5
M. Wt: 498.6 g/mol
InChI Key: KSUHXBQSBAQXHF-QXKUPLGCSA-N
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Description

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine is a pentapeptide composed of five amino acids: leucine (Leu), proline (Pro), glutamine (Gln), alanine (Ala), and alanine (Ala). The presence of glutamine and proline may confer structural flexibility and solubility, while alanine and leucine contribute to hydrophobicity and stability .

Properties

CAS No.

821772-86-5

Molecular Formula

C22H38N6O7

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C22H38N6O7/c1-11(2)10-14(23)21(33)28-9-5-6-16(28)20(32)27-15(7-8-17(24)29)19(31)25-12(3)18(30)26-13(4)22(34)35/h11-16H,5-10,23H2,1-4H3,(H2,24,29)(H,25,31)(H,26,30)(H,27,32)(H,34,35)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

KSUHXBQSBAQXHF-QXKUPLGCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Key Steps and Reagents

  • Resin Preparation :

    • Rink Amide Resin (coarse mesh) is used for C-terminal amidation.
    • First Amino Acid Coupling : Fmoc-Ala-OH is attached to the resin using PyBOP and N-methylmorpholine (NMM) in DMF.
  • Deprotection and Coupling :

    • Fmoc Deprotection : 20% Piperidine in DMF (2–5 min per cycle).
    • Coupling Reagents : PyBOP and NMM ensure efficient amidation. Double coupling is recommended for Pro and Gln to avoid incomplete reactions.
  • Cleavage and Purification :

    • Cleavage Cocktail : TFA/TIS/water (18:1:1) for 3 hours at RT.
    • Purification : Reverse-phase HPLC (RP-HPLC) and solid-phase extraction (SPE).

Advantages and Challenges

Factor SPPS (Fmoc/tBu)
Efficiency High yield (>90% per coupling step)
Purity >95% crude purity achievable
Challenges Proline’s steric hindrance delays coupling; Gln’s side-chain amidation risks side reactions

Enzymatic Synthesis Using l-Amino Acid Ligase (Lal)

Lal enzymes catalyze ATP-dependent peptide bond formation without requiring protecting groups, offering a green alternative for peptide synthesis.

Mechanism and Conditions

  • Substrate Specificity :

    • Lal from Pseudomonas syringae preferentially couples N-terminal Pro with other amino acids (e.g., Pro-Ala, Pro-Gln).
    • ATP (50–100 mM) is required for activation via aminoacyl-phosphate intermediates.
  • Reaction Setup :

    • Buffer : 100 mM Tris-HCl (pH 9).
    • Substrate Ratio : 50 mM Pro and 12.5 mM Ala/Gln/Leu.
  • Product Isolation :

    • Purification : Ion-exchange chromatography or HPLC.

Advantages and Challenges

Factor Enzymatic Synthesis (Lal)
Efficiency Moderate (0.27 mM Pro-Pro in 20 h)
Purity High (>90% if side reactions minimized)
Challenges Limited to dipeptides in most cases; sequential coupling required for pentapeptides

Solution-Phase Synthesis with Protected Amino Acids

Traditional solution-phase methods involve sequential protection/deprotection steps but are less efficient than SPPS.

Key Protocol for LPQAA

  • Protecting Groups :

    • Amino Groups : Carbobenzoxy (Cbz) or tosyl (Tos).
    • Carboxyl Groups : Methyl ester or benzyl ester.
  • Stepwise Coupling :

    • Dipeptide Synthesis : Cbz-Leu-OH + H-Pro-OBzl → Cbz-Leu-Pro-OBzl (DCC coupling).
    • Tripeptide : Cbz-Leu-Pro-OH + Tos-Gln-OCH2Ph → Cbz-Leu-Pro-Gln-OCH2Ph.
  • Deprotection :

    • Cbz Removal : HBr/AcOH or catalytic hydrogenation.

Advantages and Challenges

Factor Solution-Phase
Efficiency Low (multi-step purification required)
Purity Moderate (~80% per step)
Challenges Protecting group removal complexity; diketopiperazine formation risks

Continuous-Flow Liquid-Phase Peptide Synthesis (GREEN LPPS)

This method uses ethyl acetate as a permanent organic phase to simplify purification and avoid side reactions.

Process Overview

  • Quenching Strategy :

    • β-Alaninate Ester : Captures excess activated carboxylic acid, enabling quantitative removal via aqueous extraction.
  • Coupling Conditions :

    • Solvent : Ethyl acetate.
    • Activation : Chloroformates or carbodiimides (e.g., DCC).
  • Advantages :

    • Efficiency : Minimizes deletion sequences and diketopiperazine formation.
    • Scalability : Suitable for automated synthesis of long peptides (>40-mers).

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Key Applications
SPPS (Fmoc/tBu) >90% >95% High Research, therapeutic peptides
Enzymatic (Lal) ~50% >90% Moderate Green chemistry, dipeptides
Solution-Phase ~70% ~80% Low Legacy protocols, small-scale
GREEN LPPS >95% >95% High Industrial-scale production

Critical Challenges and Mitigation Strategies

Proline-Induced Steric Hindrance

  • Solution : Double coupling with PyBOP/NMM or extended reaction times (50–60 min).
  • Example : For LPQAA, Pro coupling requires 2× PyBOP to ensure full incorporation.

Glutamine Side-Chain Reactivity

  • Protection : O-t-Bu or O-2,4-bis(trimethylsilyl)ethoxycarbonyl (BSEOC).
  • Deprotection : Acidic hydrolysis (TFA) or enzymatic cleavage.

Research Findings and Optimization Insights

  • SPPS Optimization :

    • Resin Swelling : 30 min in DMF before synthesis improves coupling efficiency.
    • Cleavage : TFA/TIS/water (18:1:1) ensures minimal side-chain damage.
  • Enzymatic Limitations :

    • Substrate Preference : Lal favors Pro at the N-terminus; Gln coupling requires high ATP concentrations.
  • GREEN LPPS Advantages :

    • Byproduct Removal : β-Alaninate ester extraction eliminates residual activated species.

Data Tables: Reaction Conditions and Reagents

Table 1: SPPS Coupling Reagents and Conditions

Amino Acid Protecting Group Coupling Agent Deprotection Cleavage
Leu Fmoc PyBOP + NMM Piperidine TFA/TIS/H2O
Pro Fmoc PyBOP + NMM Piperidine TFA/TIS/H2O
Gln Fmoc (O-t-Bu) PyBOP + NMM Piperidine TFA/TIS/H2O
Ala Fmoc PyBOP + NMM Piperidine TFA/TIS/H2O

Table 2: Enzymatic Synthesis Parameters

Parameter Value Source
Reaction Buffer 100 mM Tris-HCl (pH 9)
ATP Concentration 50–100 mM
Substrate Ratio 50 mM Pro / 12.5 mM Xaa

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Reducing agents can reduce disulfide bonds if present.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with intact disulfide bonds.

Scientific Research Applications

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based products and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-alanine with other peptides referenced in the evidence:

Compound Sequence/Structure Molecular Weight (g/mol) Key Features Potential Applications
L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine Leu-Pro-Gln-Ala-Ala ~529.6 Short pentapeptide; moderate hydrophobicity; lacks charged residues. Model for peptide stability studies
Glycine, L-alanyl-L-tryptophyl-L-arginyl-L-histidyl-L-prolyl-L-glutaminyl-L-phenylalanylglycyl (CAS 147395-23-1) Gly-Ala-Trp-Arg-His-Pro-Gln-Phe-Gly 1055.15 Nonapeptide; contains aromatic (Trp, Phe), charged (Arg), and polar (His, Gln) residues. Hormone analogs (e.g., Leuprorelin derivatives)
L-Arginine,L-isoleucyl-L-isoleucylglycylglycyl-L-arginyl-L-alanyl-L-isoleucyl-L-arginyl-L-histidyl-L-prolyl-L-glutaminyl-L-tyrosyl-L-asparaginyl-L-glutaminyl Arg-Ile-Ile-Gly-Gly-Arg-Ala-Ile-Arg-His-Pro-Gln-Tyr-Asn-Gln ~2223.3 (estimated) Large peptide with repeated Ile/Arg motifs; high charge density and hydrophobicity. Antimicrobial or receptor-binding studies
L-Leucine,L-arginyl-L-alanyl-L-alanyl-L-prolylglycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-seryl-L-glutaminyl... Leu-Arg-Ala-Ala-Pro-Gly-Asn-Gln-Pro-Ser-Gln-Ala-Pro-Ala-Pro-Phe-Leu-Lys-Lys-Leu-Leu-Gly-Thr-Leu-Gln ~2800 (estimated) Extended 25-residue peptide; includes multiple Pro, Gln, and charged residues (Arg, Lys). Hormone-like activity (e.g., gonadotropin-releasing analogs)

Key Comparative Insights

Size and Complexity: The target pentapeptide is significantly smaller than the nonapeptide (1055 g/mol) and larger peptides (e.g., 25-residue peptide at ~2800 g/mol). Smaller size may enhance membrane permeability but limit target specificity .

The absence of cysteine or disulfide bonds in the target peptide contrasts with larger peptides (e.g., ), which may adopt rigid tertiary structures.

Functional Potential: Peptides with Arg/His residues (e.g., ) are more likely to exhibit antimicrobial or hormonal activity due to charge-mediated interactions. The target peptide’s neutral composition suggests roles in structural studies or as a metabolic intermediate.

Analytical Challenges :

  • The target peptide’s simplicity allows characterization via standard methods like reactive paper spray mass spectrometry (as in ). Larger peptides (e.g., ) require advanced techniques (e.g., tandem MS/MS) for full sequencing.

Biological Activity

L-Leucyl-L-prolyl-L-glutaminyl-L-alanyl-L-alanine is a pentapeptide composed of five amino acids: leucine, proline, glutamine, alanine, and alanine. This compound is of significant interest in biochemistry and pharmacology due to its potential therapeutic applications and biological activities. This article explores its synthesis, biological functions, interactions with biological molecules, and relevant research findings.

Structure and Synthesis

The molecular formula for this compound is C22H38N6O7, with a molecular weight of approximately 462.57 g/mol. The synthesis of this pentapeptide typically employs solid-phase peptide synthesis (SPPS) , a method that allows for the efficient assembly of peptide chains through sequential addition of protected amino acids.

Biological Activities

This compound exhibits various biological activities that are crucial for its potential therapeutic roles:

  • Antioxidant Properties : Peptides like this compound are known to exhibit antioxidant properties, which can help in reducing oxidative stress in cells.
  • Immunomodulation : Similar peptides have been shown to modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.
  • Neuroprotective Effects : Some studies suggest that specific peptide sequences can protect neural cells from damage, indicating potential applications in neurodegenerative diseases.

Interaction with Biological Molecules

Understanding the interactions of this compound with various biological molecules is essential for elucidating its biological roles:

  • Binding Affinity : This pentapeptide may interact with receptors or enzymes involved in metabolic pathways. For example, its structure allows it to mimic natural substrates in enzymatic reactions.
  • Stability and Bioavailability : The unique sequence of amino acids enhances the stability and bioavailability of this peptide compared to simpler dipeptides. This stability is critical for therapeutic applications where prolonged activity is desired.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeUnique Features
L-Alanyl-L-glutamineDipeptideKnown for stability in medical applications
Glycyl-L-glutamineDipeptideDifferent stability and solubility properties
L-AlanylleucineDipeptideSimilar function but distinct sequence
TuftsinTetrapeptideInvolved in immune system modulation
Endomorphin-1TetrapeptideHigh affinity for μ-opioid receptors

This compound's pentapeptide structure enhances its functional capabilities compared to these simpler peptides, making it particularly valuable for applications requiring prolonged activity and resistance to degradation.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results:

  • Neuroprotective Studies : A study demonstrated that peptides similar to this compound can protect neuronal cells from apoptosis induced by oxidative stress .
  • Immunomodulatory Effects : Research indicated that synthetic peptides could enhance the proliferation of lymphocytes, suggesting a role in boosting immune responses .
  • Antioxidant Activity : Experimental data showed that this pentapeptide exhibits significant antioxidant activity by scavenging free radicals, which could be beneficial in preventing cellular damage .

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